6-[2-(4-Hydroxy-3-iodo-5-nitrophenyl)acetamido]hexanoic acid
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Overview
Description
6-[2-(4-Hydroxy-3-iodo-5-nitrophenyl)acetamido]hexanoic acid is a chemical compound with the molecular formula C14H17IN2O6 and a molecular weight of 436.1991 g/mol . This compound is characterized by the presence of a hydroxy group, an iodine atom, and a nitro group on a phenyl ring, which is connected to a hexanoic acid moiety through an acetamido linkage .
Preparation Methods
The synthesis of 6-[2-(4-Hydroxy-3-iodo-5-nitrophenyl)acetamido]hexanoic acid involves multiple steps, typically starting with the iodination of a phenol derivative, followed by nitration to introduce the nitro group. The acetamido linkage is formed through an acylation reaction, and the final product is obtained by coupling the acetamido intermediate with hexanoic acid . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity .
Chemical Reactions Analysis
6-[2-(4-Hydroxy-3-iodo-5-nitrophenyl)acetamido]hexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The iodine atom can be substituted with other nucleophiles in the presence of appropriate reagents.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as thiols or amines . Major products formed from these reactions include amino derivatives, carbonyl compounds, and substituted phenyl derivatives .
Scientific Research Applications
6-[2-(4-Hydroxy-3-iodo-5-nitrophenyl)acetamido]hexanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biochemical pathways involving iodine and nitro groups.
Medicine: It is investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-[2-(4-Hydroxy-3-iodo-5-nitrophenyl)acetamido]hexanoic acid involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and nitro groups can participate in hydrogen bonding and electrostatic interactions, while the iodine atom can engage in halogen bonding. These interactions can modulate the activity of the target proteins and influence biological pathways .
Comparison with Similar Compounds
Similar compounds to 6-[2-(4-Hydroxy-3-iodo-5-nitrophenyl)acetamido]hexanoic acid include:
- 6-[2-(4-Hydroxy-3-bromo-5-nitrophenyl)acetamido]hexanoic acid
- 6-[2-(4-Hydroxy-3-chloro-5-nitrophenyl)acetamido]hexanoic acid
- 6-[2-(4-Hydroxy-3-fluoro-5-nitrophenyl)acetamido]hexanoic acid
These compounds share similar structures but differ in the halogen atom present on the phenyl ring. The uniqueness of this compound lies in the presence of the iodine atom, which can form stronger halogen bonds compared to other halogens, potentially leading to different biological activities and properties .
Properties
CAS No. |
10463-29-3 |
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Molecular Formula |
C14H17IN2O6 |
Molecular Weight |
436.20 g/mol |
IUPAC Name |
6-[[2-(4-hydroxy-3-iodo-5-nitrophenyl)acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C14H17IN2O6/c15-10-6-9(7-11(14(10)21)17(22)23)8-12(18)16-5-3-1-2-4-13(19)20/h6-7,21H,1-5,8H2,(H,16,18)(H,19,20) |
InChI Key |
LKGGMBQFWIIXJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)I)CC(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
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